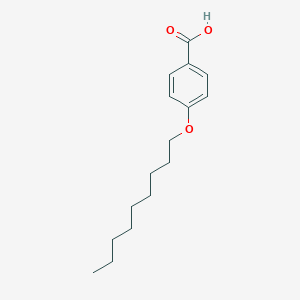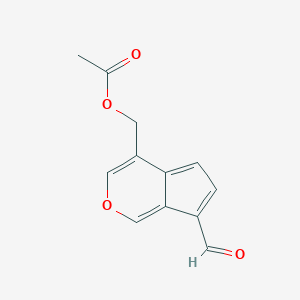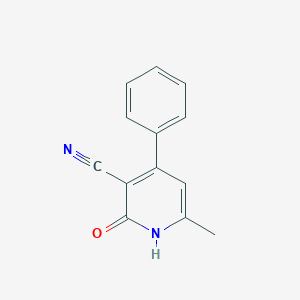![molecular formula C12H16N2O3 B101819 [3-(butanoylamino)phenyl] N-methylcarbamate CAS No. 17814-27-6](/img/structure/B101819.png)
[3-(butanoylamino)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(butanoylamino)phenyl] N-methylcarbamate: is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their diverse applications, particularly in the fields of agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a butyramido group attached to a phenyl ring, further linked to a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(butanoylamino)phenyl] N-methylcarbamate typically involves the reaction of m-Butyramidophenylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows: [ \text{m-Butyramidophenylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(butanoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [3-(butanoylamino)phenyl] N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding carbamate interactions in biological systems.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides due to its effectiveness in inhibiting certain biological processes in pests.
Mechanism of Action
The mechanism of action of [3-(butanoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests.
Comparison with Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different structural features.
Methomyl: A carbamate insecticide known for its high potency and rapid action.
Aldicarb: A highly toxic carbamate pesticide with systemic properties.
Uniqueness: [3-(butanoylamino)phenyl] N-methylcarbamate stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its butyramido group provides distinct reactivity compared to other carbamates, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
17814-27-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
[3-(butanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h4,6-8H,3,5H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
GHLKYRZGJLDUAG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Key on ui other cas no. |
17814-27-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


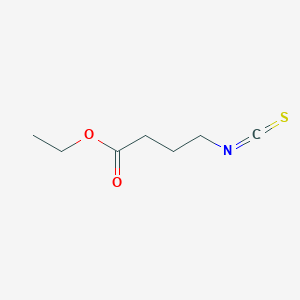
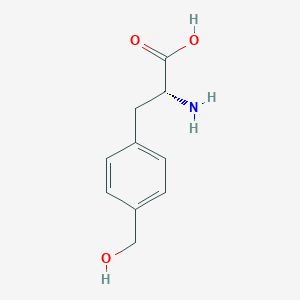


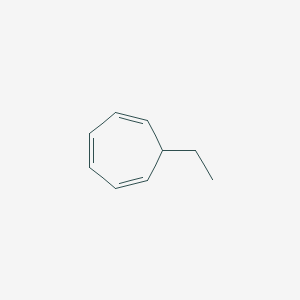
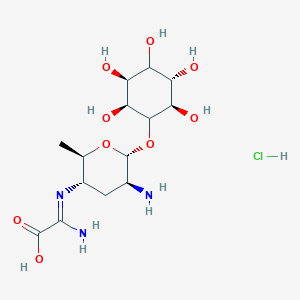
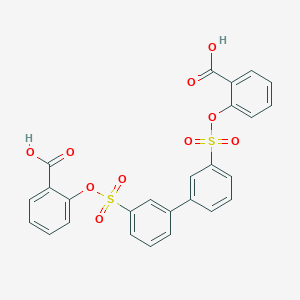
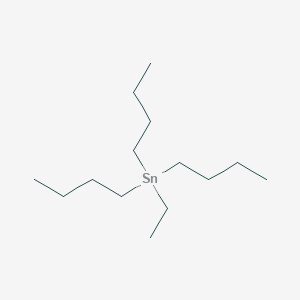
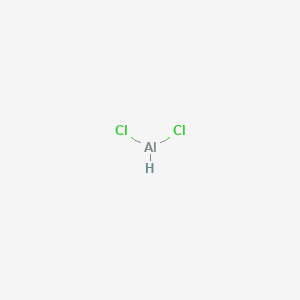
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)
